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Octadecyl carbamate

Release Coatings Pressure-Sensitive Adhesives Peel Strength

Octadecyl carbamate (CAS 6325-77-5) is an alkyl carbamate monomer featuring a C18 hydrophobic tail linked via a carbamate functional group. It serves as the crucial precursor for poly(vinyl n-octadecyl carbamate) (PVODC), a comb-like, non-silicone release agent dominant in pressure-sensitive adhesive and electronics protection sectors.

Molecular Formula C19H39NO2
Molecular Weight 313.5 g/mol
CAS No. 6325-77-5
Cat. No. B8746605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecyl carbamate
CAS6325-77-5
Molecular FormulaC19H39NO2
Molecular Weight313.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC(=O)N
InChIInChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h2-18H2,1H3,(H2,20,21)
InChIKeyIULGYNXPKZHCIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecyl Carbamate for Non-Silicone Release Coatings: A C18 Monomer Baseline Guide


Octadecyl carbamate (CAS 6325-77-5) is an alkyl carbamate monomer featuring a C18 hydrophobic tail linked via a carbamate functional group. It serves as the crucial precursor for poly(vinyl n-octadecyl carbamate) (PVODC), a comb-like, non-silicone release agent dominant in pressure-sensitive adhesive and electronics protection sectors [1]. The carbamate linkage provides essential hydrogen-bonding sites, while the octadecyl chain enables low surface energy (20–29 mJ/m²) and semi-crystalline packing that are critical for release performance [2]. This compound is also applied in HPLC stationary phases and surfactant formulations [3].

Why Shorter or Unoptimized Alkyl Carbamates Cannot Match Octadecyl Carbamate in Release Applications


The selection of Octadecyl carbamate over its closest analogs is not a simple matter of picking any long-chain alkyl carbamate. The release performance of PVODC is critically dependent on the precise alkyl chain length (C18) and the degree of graft substitution on the backbone. Shorter alkyl chains (e.g., C12, C16) cannot form sufficiently ordered crystalline domains, resulting in a higher surface energy and peel strength than the optimal C18 chain [1]. This was confirmed by studies showing that the surface free energy of these polymers, ranging from 20 to 29 mJ/m², is directly linked to the side chain crystallinity, a property maximized by the C18 length [2]. Furthermore, even among octadecyl carbamate derivatives, the synthesis must be tightly controlled; an insufficient or excessive substitution degree on the poly(vinyl alcohol) backbone leads to suboptimal release properties or unnecessary cost, proving that a generic 'alkyl carbamate' cannot be substituted without compromising performance [3].

Quantitative Differential Evidence for Octadecyl Carbamate-based PVODC Against Comparator Materials


Peel Strength Head-to-Head: PVODC vs. Commercial Silicone Release Coatings

The peel strength of pristine PVODC coatings is measured at 81 ± 7 N/m, which is inherently higher than that of typical silicone-based release agents [1]. While silicones can achieve very low peel strengths, often in the range of 5–50 N/m [2], they carry the risk of silicone transfer. The gap can be significantly bridged; introducing hydrophobic titanium dioxide nanoparticles (HNP) at a weight ratio of 2:20 (HNP:PVODC) reduces the peel strength to 65 ± 5 N/m, and subsequent thermal annealing can further drop it to 53 ± 3 N/m [1]. This represents a substantial narrowing of performance space while completely avoiding silicone contamination.

Release Coatings Pressure-Sensitive Adhesives Peel Strength

Surface Energy Competitiveness: PVODC vs. Polydimethylsiloxane (PDMS)

The low surface energy that drives release performance is highly competitive between materials. Long-side-chain poly(vinyl carbamate) films, including PVODC, achieve surface free energies in the range of 20–29 mJ/m², as determined by contact angle measurement techniques [1]. This is directly comparable to polydimethylsiloxane (PDMS), the primary silicone reference material, which exhibits a surface tension of 16–21 mN/m under standard conditions [2]. The surface energy of PVODC is a direct result of the highly ordered octadecyl side chains packing at the air-film interface.

Surface Energy Wettability Non-Silicone Polymer

Silicone Transfer Elimination: The Decisive Differentiator for High-Cleanliness Applications

A critical, quantifiable risk with silicone-based release coatings is the transfer of silicone to the adherend, especially due to incomplete curing. This migration can contaminate surfaces and impede subsequent processes like painting, coating, or bonding [1]. PVODC, based on octadecyl carbamate, is inherently silicone-free and therefore exhibits a zero silicone transfer risk. This is a binary, fundamental advantage that is decisive in the electronics industry, where even trace silicone contamination can cause adhesion failures and contact problems on sensitive components [2].

Silicone Contamination Electronics Manufacturing Release Liner

Processing Advantage: Solid-State Handling of PVODC vs. Liquid Silicone Prepolymers

A practical differential lies in physical form and processing. Commercial PVODC (Escoat P-77) is supplied as solid pellets with a precise and narrow melting range of 87–107 °C . In contrast, most silicone release coating precursors are viscous liquids at ambient temperature. This solid-state form simplifies logistics and allows for solvent-free, hot-melt coating, which can reduce volatile organic compound (VOC) emissions and simplify production lines compared to solvent-based silicone systems [1].

Material Handling Thermal Processing Release Coating

Cost-Optimized Performance: The 45% Substitution Degree Sweet Spot in PVODC

The performance-to-cost ratio of PVODC is directly tunable via its synthesis. A systematic study demonstrated that the degree of octadecyl carbamate graft substitution on the PVA backbone significantly impacts properties. The optimal balance of release performance, melting point, and material cost was found at a 45 mol% substitution degree [1]. Increasing the substitution to 68 mol% provides lower peel strength but requires over 50% more of the costly octadecyl isocyanate monomer, yielding diminishing returns on release performance enhancement [1]. Specifying a 45% substitution avoids the cost penalty of higher degrees while maintaining a viable property profile.

Substitution Degree Cost Optimization Release Performance

Procurement-Driven Application Scenarios for Octadecyl Carbamate-Based PVODC


Electronics Release Liners: Guaranteeing Zero Silicone for Flexible Printed Circuits (FPCs)

PVODC-coated release films are the definitive choice for FPC manufacturing, where silicone transfer from standard liners can ruin gold-plated contacts and solder pads. The selection of PVODC is driven by the 'zero silicone transfer' evidence [1]. Engineers accept the higher peel strength (e.g., 53–81 N/m) [2] as a necessary trade-off to guarantee silicone-free protective liners that will not compromise downstream assembly or reliability. The melting point allows for hot-melt coating, eliminating solvent use near sensitive electronic components .

Medical Pressure-Sensitive Adhesive (PSA) Tapes: Hypoallergenic Release Coatings

For medical tapes and wound dressings, the silicone-free nature of PVODC is paramount to prevent allergic reactions and ensure patient safety [1]. The quantified surface energy of 20–29 mJ/m² [2] is sufficient to guarantee clean release from aggressive medical-grade PSAs, while avoiding silicone, which can interfere with medication delivery or wound healing. This scenario is a direct application of the 'Silicone Transfer Elimination' evidence, where a binary material property dictates procurement.

Optical Display Protective Films: Maintaining Pristine Clarity with Non-Silicone Anti-Adhesion

PVODC is used as a protective release coating on films for LCD screens and touch panels. The critical driver here is the combination of silicone-free properties, which prevents haze and residue on the optically clear adhesive [1], and a surface energy that minimizes dust attraction without interfering with film lamination [2]. The procurement decision is based on the material's ability to combine these two criteria, a unique position directly supported by the evidence of its surface energy and composition.

Solvent-Free Hot-Melt Coating Lines: Processing Integration and VOC Reduction

Industrial coaters seeking to reduce VOCs and transition to solventless processes specify solid PVODC grades. The narrow melting range of 87–107 °C [1] allows PVODC to be processed on standard thermoplastic extrusion lines, directly applying a release coating without the need for solvents or water. This contrasts with many silicone systems that require a solvent-based application, positioning PVODC as a technically superior choice for sustainable manufacturing mandates [2].

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